Cas no 13583-92-1 (6-Chloro-2-Methylimidazo1,2-APyridine)

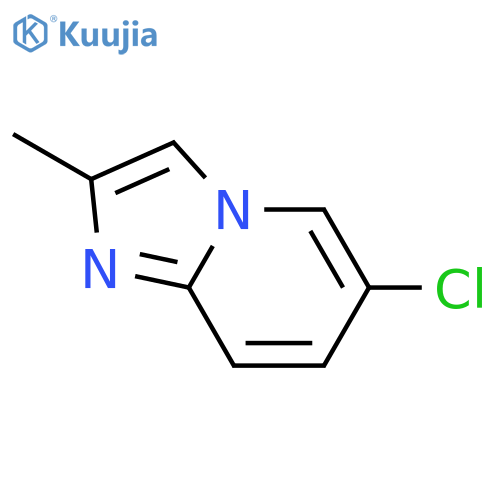

13583-92-1 structure

商品名:6-Chloro-2-Methylimidazo1,2-APyridine

6-Chloro-2-Methylimidazo1,2-APyridine 化学的及び物理的性質

名前と識別子

-

- 6-CHLORO-2-METHYL IMIDAZO(1,2) PYRIDINE

- 6-Chloro-2-methylimidazo[1,2-a]pyridine

- 6-Chlor-2-methyl-imidazo[1,2-a]pyridin

- 6-chloro-2-methyl-imidazo[1,2-a]pyridine

- UKRORGSYN-BB BBV-2064806

- IMIDAZO[1,2-A]PYRIDINE, 6-CHLORO-2-METHYL-

- 13583-92-1

- TS-02243

- AKOS008981585

- CS-0099649

- EN300-155554

- MFCD09991806

- SCHEMBL433724

- DTXSID50560104

- 6-Chloro-2-Methylimidazo1,2-APyridine

-

- MDL: MFCD09991806

- インチ: InChI=1S/C8H7ClN2/c1-6-4-11-5-7(9)2-3-8(11)10-6/h2-5H,1H3

- InChIKey: QPDRZNBSRWKRPI-UHFFFAOYSA-N

- ほほえんだ: CC1=CN2C=C(C=CC2=N1)Cl

計算された属性

- せいみつぶんしりょう: 166.03000

- どういたいしつりょう: 166.0297759g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 151

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 17.3Ų

- 疎水性パラメータ計算基準値(XlogP): 2.8

じっけんとくせい

- PSA: 17.30000

- LogP: 2.29610

6-Chloro-2-Methylimidazo1,2-APyridine セキュリティ情報

6-Chloro-2-Methylimidazo1,2-APyridine 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

6-Chloro-2-Methylimidazo1,2-APyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-155554-0.05g |

6-chloro-2-methylimidazo[1,2-a]pyridine |

13583-92-1 | 0.05g |

$780.0 | 2023-06-06 | ||

| eNovation Chemicals LLC | Y1014464-250mg |

6-Chloro-2-methylimidazo[1,2-a]pyridine |

13583-92-1 | 95% | 250mg |

$140 | 2023-09-04 | |

| Enamine | EN300-155554-1.0g |

6-chloro-2-methylimidazo[1,2-a]pyridine |

13583-92-1 | 1g |

$928.0 | 2023-06-06 | ||

| Fluorochem | 067627-1g |

6-Chloro-2-methylimidazo[1,2-a]pyridine |

13583-92-1 | 97% | 1g |

£488.00 | 2022-03-01 | |

| Apollo Scientific | OR941506-1g |

6-Chloro-2-methylimidazo[1,2-a]pyridine |

13583-92-1 | 95% | 1g |

£520.00 | 2023-09-01 | |

| TRC | C383678-10mg |

6-Chloro-2-Methylimidazo[1,2-A]Pyridine |

13583-92-1 | 10mg |

$ 50.00 | 2022-06-06 | ||

| Enamine | EN300-155554-2.5g |

6-chloro-2-methylimidazo[1,2-a]pyridine |

13583-92-1 | 2.5g |

$1819.0 | 2023-06-06 | ||

| Matrix Scientific | 084130-1g |

6-Chloro-2-methylimidazo[1,2-a]pyridine, 97% |

13583-92-1 | 97% | 1g |

$405.00 | 2023-09-08 | |

| Chemenu | CM249029-1g |

6-Chloro-2-methylimidazo[1,2-a]pyridine |

13583-92-1 | 95+% | 1g |

$326 | 2022-09-03 | |

| Fluorochem | 067627-5g |

6-Chloro-2-methylimidazo[1,2-a]pyridine |

13583-92-1 | 97% | 5g |

£1929.00 | 2022-03-01 |

6-Chloro-2-Methylimidazo1,2-APyridine 関連文献

-

Adinarayana Nandikolla,Singireddi Srinivasarao,Banoth Karan Kumar,Sankaranarayanan Murugesan,Himanshu Aggarwal,Louise L. Major,Terry K. Smith,Kondapalli Venkata Gowri Chandra Sekhar RSC Adv. 2020 10 38328

-

Hua Cao,Yuanguang Lin,Haiying Zhan,Zuodong Du,Xiulian Lin,Qi-Mei Liang,Hong Zhang RSC Adv. 2012 2 5972

13583-92-1 (6-Chloro-2-Methylimidazo1,2-APyridine) 関連製品

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

推奨される供給者

Amadis Chemical Company Limited

(CAS:13583-92-1)6-Chloro-2-Methylimidazo1,2-APyridine

清らかである:99%/99%/99%

はかる:5g/10g/25g

価格 ($):440.0/725.0/1393.0